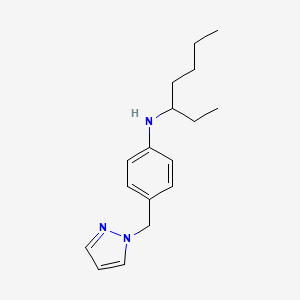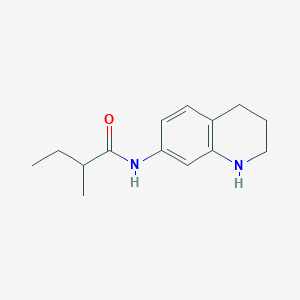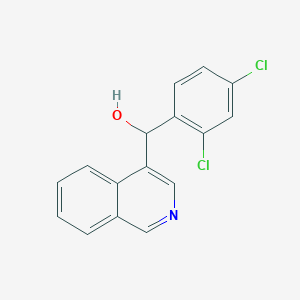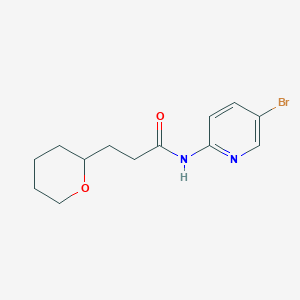
N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline, also known as HPPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline involves its ability to selectively accumulate in cancer cells and its activation by light to produce reactive oxygen species that can cause cellular damage and death. This compound has been shown to have a high degree of selectivity for cancer cells over normal cells, making it a promising candidate for cancer diagnosis and treatment.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and side effects in animal studies, making it a safe and effective candidate for cancer diagnosis and treatment. This compound has also been shown to have a high degree of stability and can be stored for long periods without degradation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline in lab experiments include its high degree of selectivity for cancer cells, minimal toxicity and side effects, and stability. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise to perform experiments.
Zukünftige Richtungen
There are several future directions for N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline research, including the development of new synthesis methods to reduce the cost of production, the optimization of photodynamic therapy protocols to improve treatment outcomes, and the exploration of new applications for this compound in fields such as neuroscience and microbiology. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in humans.
In conclusion, this compound is a promising compound that has shown great potential in various fields of scientific research, particularly in cancer diagnosis and treatment. Further research is needed to fully explore the potential of this compound and to develop new applications for this compound.
Synthesemethoden
The synthesis of N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline involves several steps, including the reaction of 3-heptanone with hydrazine hydrate to form 3-heptanone hydrazone, followed by the reaction of the hydrazone with 4-(chloromethyl)aniline to produce N-heptan-3-yl-4-(chloromethyl)aniline. Finally, the reaction of N-heptan-3-yl-4-(chloromethyl)aniline with pyrazole in the presence of a base leads to the formation of this compound.
Wissenschaftliche Forschungsanwendungen
N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline has been extensively studied for its potential applications in various fields, including cancer diagnosis and treatment, photodynamic therapy, and fluorescence imaging. In cancer diagnosis and treatment, this compound has been shown to selectively accumulate in cancer cells and can be used as a diagnostic tool for detecting tumors. In photodynamic therapy, this compound can be activated by light to produce reactive oxygen species that can kill cancer cells. In fluorescence imaging, this compound can be used as a contrast agent to visualize tumors.
Eigenschaften
IUPAC Name |
N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3/c1-3-5-7-16(4-2)19-17-10-8-15(9-11-17)14-20-13-6-12-18-20/h6,8-13,16,19H,3-5,7,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFLEMNRTFKHMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)NC1=CC=C(C=C1)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide](/img/structure/B7577651.png)



![3-Ethyl-4-[3-(oxan-2-yl)propanoyl]piperazin-2-one](/img/structure/B7577682.png)

![1-[[(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577702.png)






